1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydroxy group, and an indole core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the benzodioxole and indole moieties, followed by their coupling. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to microtubules, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- **N-[(2R,3R)-2-[(1,3-benzodioxol-5-ylmethyl)methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-4-fluorobenzenesulfonamide
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H25NO5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C27H25NO5/c1-2-5-18-8-11-20(12-9-18)23(29)15-27(31)21-6-3-4-7-22(21)28(26(27)30)16-19-10-13-24-25(14-19)33-17-32-24/h3-4,6-14,31H,2,5,15-17H2,1H3 |
InChI Key |
JIKNVPNXOGKNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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